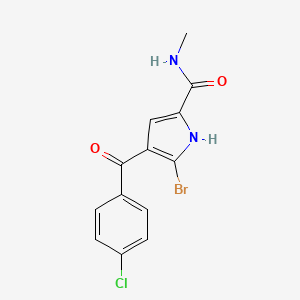

![molecular formula C22H26N6O2 B2814349 6-[2-(3,4-二氢-1H-异喹啉-2-基)乙基]-2,4,7,8-四甲基嘧啶[7,8-a]咪唑-1,3-二酮 CAS No. 919019-52-6](/img/structure/B2814349.png)

6-[2-(3,4-二氢-1H-异喹啉-2-基)乙基]-2,4,7,8-四甲基嘧啶[7,8-a]咪唑-1,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a complex organic molecule with several functional groups. It contains an isoquinoline group, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). It also contains a purine group, which is a type of nitrogen-containing heterocycle .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used and the order in which the functional groups are introduced .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoquinoline and purine groups would likely have a significant impact on the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the isoquinoline group might undergo reactions typical of aromatic compounds, while the purine group could participate in reactions involving its nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups might increase its solubility in water .科学研究应用

受体亲和力和酶活性

Zagórska 等人 (2016) 的一项研究探索了咪唑并嘧啶并 [2,1-f] 嘌呤的八氢和 6,7-二甲氧基-3,4-二氢-异喹啉-2(1H)-基-烷基衍生物的生物学评估,以了解它们的受体亲和力和对磷酸二酯酶 PDE4B1 和 PDE10A 的抑制效能。该研究确定了有希望的结构,以便进一步修饰以获得具有潜在治疗应用的杂合配体 Zagórska 等人,2016。

合成和反应性

Deady 和 Devine (2004) 等人进行的异喹啉衍生物的合成和反应性研究揭示了创建咪唑并、三唑并和四唑并异喹啉衍生物的方法。这些合成途径有助于开发用于进一步药理和化学研究的新型化合物 Deady 和 Devine,2004。

电致发光应用

Dobrikov 等人 (2011) 合成了低分子量化合物,在有机发光器件 (OLED) 中具有潜在应用。本研究展示了异喹啉衍生物在为显示技术开发彩色电致发光结构方面的更广泛适用性 Dobrikov 等人,2011。

细胞毒性和抗癌应用

Suh 等人 (2000) 研究了咪唑并喹啉二酮衍生物的细胞毒性,突出了这些化合物在开发新抗癌药物中的潜力。这项研究强调了异喹啉衍生物在药学中的重要性,特别是对于靶向肿瘤细胞 Suh 等人,2000。

作用机制

Target of Action

The primary target of this compound is the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The androgen receptor is most important in the biology of diseases like prostate cancer .

Mode of Action

This compound acts as an androgen receptor (AR) antagonist . An AR antagonist is a compound that prevents androgens like testosterone and dihydrotestosterone from binding to and activating the androgen receptor. This compound effectively suppresses the growth of both androgen-dependent and androgen-independent prostate cancer cell lines that express AR .

Biochemical Pathways

By acting as an antagonist, this compound can inhibit the effects of androgens on the prostate tissue, which can help to slow the growth of prostate cancer cells .

Pharmacokinetics

It is soluble in dmso at 10 mg/ml , which suggests that it may have good bioavailability. The compound’s storage temperature is 2-8°C, indicating that it is stable under refrigeration .

Result of Action

The result of the compound’s action is the suppression of growth in both androgen-dependent and androgen-independent prostate cancer cell lines that express AR . This suggests that it could be effective in treating both types of prostate cancer.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the compound’s solubility in DMSO suggests that it might be more effective in environments where DMSO is present . Additionally, the compound’s stability at 2-8°C suggests that it might be less stable and potentially less effective at higher temperatures .

安全和危害

未来方向

属性

IUPAC Name |

6-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O2/c1-14-15(2)28-18-19(24(3)22(30)25(4)20(18)29)23-21(28)27(14)12-11-26-10-9-16-7-5-6-8-17(16)13-26/h5-8H,9-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTWXTXWZNAFNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CCN4CCC5=CC=CC=C5C4)N(C(=O)N(C3=O)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2814266.png)

![N-(5-methylisoxazol-3-yl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2814267.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(4-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2814271.png)

![5-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2814273.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-morpholinobenzamide](/img/structure/B2814278.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3,4,5-triethoxybenzamide](/img/structure/B2814280.png)

![3-butyl-2-(furan-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2814281.png)

![8-(5-chloro-2-methylphenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2814285.png)

![1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-thienyl)ethan-1-one](/img/structure/B2814288.png)

![[1-Oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate](/img/structure/B2814289.png)